molecular formula C19H14F3N5OS B10854482 H1Pvat

H1Pvat

Cat. No.: B10854482
M. Wt: 417.4 g/mol
InChI Key: FITXCLRWDSMQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H1PVAT is a novel and potent early-stage inhibitor of poliovirus replication. It specifically targets the VP1 capsid protein of poliovirus, making it a highly selective antiviral agent. This compound has shown significant efficacy against all three serotypes of poliovirus (PV-1, PV-2, and PV-3) and has been identified as a promising candidate for further development in antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H1PVAT involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoline ring and subsequent functionalization to introduce the trifluoromethyl group and other substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistent production of high-quality this compound. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

H1PVAT undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

H1PVAT has a wide range of scientific research applications, including:

Mechanism of Action

H1PVAT exerts its antiviral effects by targeting the VP1 capsid protein of poliovirus. It binds with high affinity to a pocket underneath the floor of the canyon involved in receptor binding. This binding interferes with an early stage of virus replication, preventing the virus from successfully replicating within host cells. The presence of this compound increases the temperature at which the virus is inactivated, providing evidence that the compound interacts with the viral capsid and stabilizes it .

Comparison with Similar Compounds

H1PVAT is unique in its high selectivity and potency against poliovirus. Similar compounds include:

This compound stands out due to its high potency, selectivity, and ability to inhibit all three serotypes of poliovirus, making it a valuable compound for further research and development in antiviral therapies .

Properties

Molecular Formula

C19H14F3N5OS

Molecular Weight

417.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28)

InChI Key

FITXCLRWDSMQLY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4

Origin of Product

United States

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